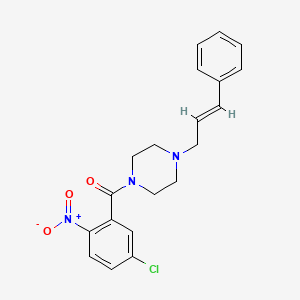
1-(5-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Vue d'ensemble
Description
1-(5-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized using various methods. In
Applications De Recherche Scientifique
1-(5-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that this compound has an affinity for the dopamine transporter, which is a key protein involved in the regulation of dopamine signaling in the brain. This makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves its interaction with the dopamine transporter. This compound binds to the transporter and inhibits its function, thereby increasing the levels of dopamine in the brain. This increase in dopamine levels can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can have various biochemical and physiological effects. One of the most notable effects is its ability to increase the levels of dopamine in the brain. This increase in dopamine levels can lead to various physiological effects such as increased locomotor activity, increased heart rate, and increased blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its ability to selectively target the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 1-(5-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One of the most promising directions is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another potential direction is the study of the role of dopamine in various physiological and pathological processes, which could lead to new insights into the mechanisms underlying these processes.
In conclusion, 1-(5-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a valuable compound for scientific research due to its potential applications in various fields. Its ability to selectively target the dopamine transporter makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, its potential toxicity may limit its use in certain experiments. There are many potential future directions for the study of this compound, including the development of new drugs for the treatment of neurological disorders and the study of the role of dopamine in various processes.
Propriétés
IUPAC Name |
(5-chloro-2-nitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-17-8-9-19(24(26)27)18(15-17)20(25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHHOCDFQYOXHN-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B3436046.png)




![5-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3436061.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B3436076.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B3436079.png)

![N-(4-methylphenyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B3436086.png)

![1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B3436093.png)
![N-[4-(aminosulfonyl)benzyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3436109.png)
![2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B3436117.png)